molecular formula C13H17NO B181688 Spiro[isochroman-1,4'-piperidine] CAS No. 180160-97-8

Spiro[isochroman-1,4'-piperidine]

Numéro de catalogue B181688
Numéro CAS: 180160-97-8
Poids moléculaire: 203.28 g/mol
Clé InChI: SKFZSJIOAVSXCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spiro[isochroman-1,4’-piperidine] is a chemical compound with the linear formula C13H17NO . It is a spirocyclic compound, which means it has two rings sharing the same atom .


Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[isochroman-1,4’-piperidine] has been a significant objective in organic and medicinal chemistry. Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds .


Molecular Structure Analysis

The molecular structure of Spiro[isochroman-1,4’-piperidine] was characterized by X-ray single crystallography and several spectroscopy methods . The molecular formula is C13H17NO .


Chemical Reactions Analysis

Spirocyclic compounds are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Applications De Recherche Scientifique

Medicinal Chemistry Advancements

Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives have been identified as a crucial pharmacophore in medicinal chemistry, with a wide range of applications in drug discovery and biochemical research. Recent syntheses of these compounds have demonstrated their biological relevance, opening avenues for the development of new biologically active substances (Ghatpande et al., 2020).

Histone Deacetylase (HDAC) Inhibition

Spiro[piperidine-4,4'-dihydrochromen] derivatives have been explored for their HDAC inhibitory properties, contributing to the discovery of novel inhibitors. These compounds have shown promise in inhibiting nuclear extract HDACs and demonstrating antiproliferative activity against various tumor cell lines (Varasi et al., 2011). Further modifications to this scaffold have led to improved in vivo activity and pharmacokinetic profiles, indicating potential for cancer therapy (Thaler et al., 2012).

Sigma Receptor Ligands

Novel spiropiperidines have been synthesized as potent and selective ligands for σ-receptors, with implications for neurological research and therapeutic applications. These compounds exhibit high affinity and selectivity towards σ1-receptors, showcasing their potential as tools for probing σ-receptor function (Maier & Wünsch, 2002).

Antimicrobial Activity

Spiro[piperidine-4,4'-dihydrochromen] derivatives have also been investigated for their antimicrobial properties. A specific focus on antimycobacterial activity has identified promising candidates for the treatment of tuberculosis, with some compounds displaying significant in vitro and in vivo efficacy against Mycobacterium tuberculosis (Kumar et al., 2008).

Antimalarial Applications

Research into spiro[piperidine-4,3'-tetraoxanes] has revealed moderate to good antimalarial activities against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the potential of spiro[isochroman-1,4'-piperidine] analogs in the development of new antimalarial therapies (Kumar, Khan, & Rawat, 2012).

Orientations Futures

While specific future directions for Spiro[isochroman-1,4’-piperidine] were not found in the search results, the development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Propriétés

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFZSJIOAVSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569830
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isochroman-1,4'-piperidine]

CAS RN

180160-97-8
Record name 3,4-Dihydrospiro[2-benzopyran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydrospiro[2-benzopyran-1,4'-piperidine]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1′-benzyl-3,4-dihydrospiro[isochromene-1,4′-piperidine] (0.40 g, 1.3 mmol) in ethanol (15 ml) was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 0.14 g) the reaction vessel was filled with hydrogen gas. The mixture was stirred for 18 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (0.23 g) as white solid with a purity of approx. 88% as assessed by 1H-NMR (contaminated with 1′-ethyl-3,4-dihydrospiro[isochromene-1,4′-piperidine]). MS m/e: 204 (M+H+).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.